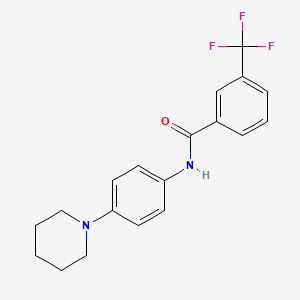
N-(4-piperidinophenyl)-3-(trifluoromethyl)benzenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-piperidinophenyl)-3-(trifluoromethyl)benzenecarboxamide, also known as TFB-TBOA, is a potent and selective inhibitor of the excitatory amino acid transporter 1 (EAAT1). EAAT1 is responsible for the reuptake of the neurotransmitter glutamate from the synaptic cleft, and its inhibition by TFB-TBOA leads to an increase in extracellular glutamate levels. This has important implications for the treatment of neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.
Wissenschaftliche Forschungsanwendungen
Anti-Acetylcholinesterase Activity
Research has highlighted the synthesis and evaluation of piperidine derivatives, including compounds structurally related to N-(4-piperidinophenyl)-3-(trifluoromethyl)benzenecarboxamide, for their anti-acetylcholinesterase (anti-AChE) activity. These compounds, by virtue of their design, have shown potential as antidementia agents, with specific derivatives demonstrating significant efficacy in increasing acetylcholine content in the cerebral cortex and hippocampus of rats, which is a promising avenue for Alzheimer's disease treatment (Sugimoto et al., 1990).
Antibacterial Activity
Another study focused on novel benzamides and their metal complexes, demonstrating these compounds' antibacterial properties against a range of bacterial strains. The research showed that the copper complexes of these benzamides exhibited higher antibacterial activities than their ligand counterparts, offering a new pathway for developing antibacterial agents (Khatiwora et al., 2013).
Heterogeneous Catalysis
In the field of materials science, benzene-1,3,5-tricarboxamide derivatives have been utilized to construct covalent organic frameworks (COFs) that serve as efficient catalysts for chemical reactions like Knoevenagel condensation. These frameworks, due to their built-in amide active sites, highlight the compound's utility beyond medicinal applications, demonstrating its versatility in catalysis (Li et al., 2019).
Metabolism and Pharmacokinetics
Another angle of research has been the metabolism and pharmacokinetics of related compounds, such as flumatinib, a tyrosine kinase inhibitor. Studies on these compounds have provided insights into their metabolic pathways in humans, including the identification of main metabolites, which is crucial for drug development and safety assessment (Gong et al., 2010).
Antiarrhythmic Activity
Research into benzamides with trifluoroethoxy ring substituents has explored their potential in oral antiarrhythmic activity. This study demonstrates the significance of the basic quality of the amine nitrogen in the piperidine ring for enhancing antiarrhythmic effects, contributing to the development of new antiarrhythmic agents (Banitt et al., 1977).
Eigenschaften
IUPAC Name |
N-(4-piperidin-1-ylphenyl)-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O/c20-19(21,22)15-6-4-5-14(13-15)18(25)23-16-7-9-17(10-8-16)24-11-2-1-3-12-24/h4-10,13H,1-3,11-12H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLQHJFZHYFCHNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2589409.png)
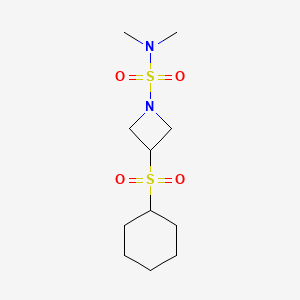
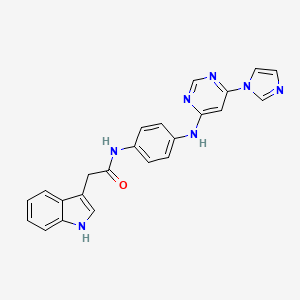

![N-[2-(6-Chloro-1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2589418.png)
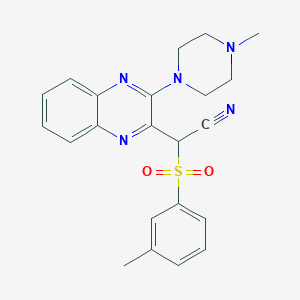
![2-[(2,4-dichlorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride](/img/structure/B2589423.png)
![[(3Z)-2-oxo-1-phenyl-2,3-dihydro-1H-indol-3-ylidene]amino 4-chlorobutanoate](/img/structure/B2589424.png)
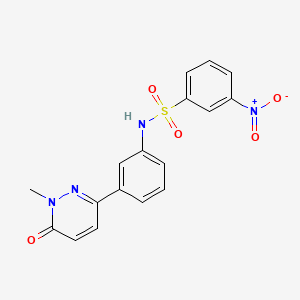
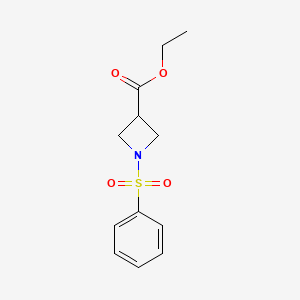
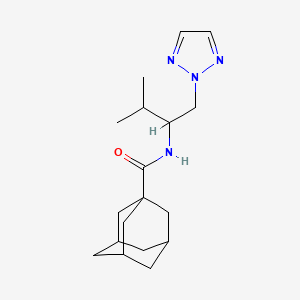

![1-(3-Ethoxyphenyl)-7-fluoro-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2589430.png)
![prop-2-en-1-yl 5-(3-chlorophenyl)-2,7-dimethyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2589431.png)